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molecular formula C11H7ClN4O2 B021272 6-(5-Chloro-2-pyridyl)-6,7-dihydro-7-hydroxy-5H-pyrrolo[3,4-b]pyrazin-5-one CAS No. 43200-81-3

6-(5-Chloro-2-pyridyl)-6,7-dihydro-7-hydroxy-5H-pyrrolo[3,4-b]pyrazin-5-one

Cat. No. B021272
M. Wt: 262.65 g/mol
InChI Key: FUUXOEKDNNWZTR-UHFFFAOYSA-N
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Patent
US07786304B2

Procedure details

(R)-Zopiclone (50 g) was dissolved in 10% HCl (500 ml) and heated up to 70° C. for 3 hrs. The progress of the reaction was monitored by TLC. After completion of the reaction, the reaction mass was cooled to room temperature, further cooled to 0° C. to 5° C. and filtered to obtain 6-(5-chloropyrid-2-yl)-5-hydroxy-7-oxo-5,6-dihydro-pyrrolo-[3,4-b]pyrazine. (22.4 g). Charged 22.4 g of 6-(5-chloropyridyl-2-yl)-5-hydroxy-7-oxo-5,6-dihydro-5H-pyrrolo[3,4-b]pyrazine in 250 ml of methylene chloride and the reaction mixture cooled to 5-10° C. 22.4 g of 1-chlorocarbonyl-4-methylpiperazine hydrochloride was added at the same temperature. 27.32 g of triethyl amine was added to the reaction mixture followed by addition of N,N-dimethylamino pyridine (0.8 gms) at temperature 5-10° C. in two lots. Reaction mixture was heated to reflux and maintained for 2 hrs. Reaction mixture was cooled to room temperature and 100 ml. of water was added at 25° C. The organic layer was separated and aqueous phase was extracted with methylene chloride (50 ml). The combined organic phase was washed with water (50 ml), the organic phase was separated and concentrated at atmospheric pressure to obtain crude zopiclone. The crude zopiclone was recrystallised from ethyl acetate and further purified from isopropanol (Yield: 26.8 gms). The racemic zopiclone thus obtained was resolved using the method given in example 4 to obtain eszopiclone.
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
CN1CCN(C([O:10][CH:11]2[N:20]([C:21]3[CH:26]=[CH:25][C:24]([Cl:27])=[CH:23][N:22]=3)[C:18](=[O:19])[C:17]3[C:12]2=[N:13][CH:14]=[CH:15][N:16]=3)=O)CC1>Cl>[Cl:27][C:24]1[CH:25]=[CH:26][C:21]([N:20]2[CH:11]([OH:10])[C:12]3[C:17](=[N:16][CH:15]=[CH:14][N:13]=3)[C:18]2=[O:19])=[N:22][CH:23]=1

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
CN1CCN(CC1)C(=O)OC2C3=NC=CN=C3C(=O)N2C4=NC=C(C=C4)Cl
Name
Quantity
500 mL
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After completion of the reaction
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mass was cooled to room temperature
TEMPERATURE
Type
TEMPERATURE
Details
further cooled to 0° C. to 5° C.
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=CC(=NC1)N1C(C2=NC=CN=C2C1O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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